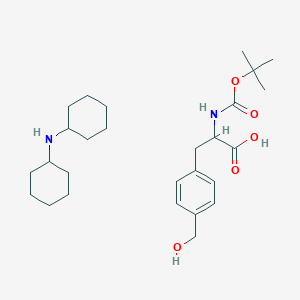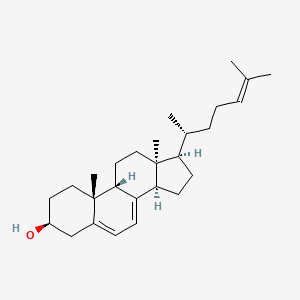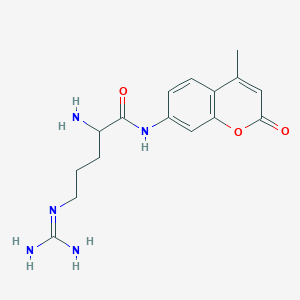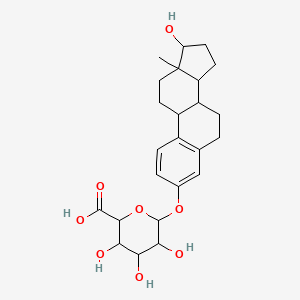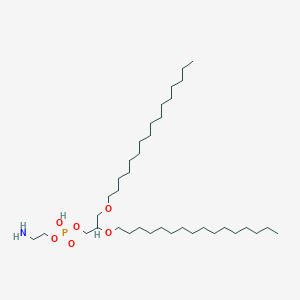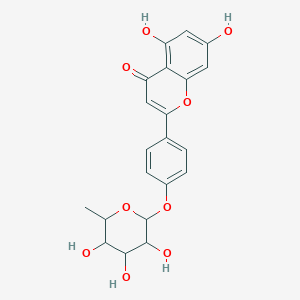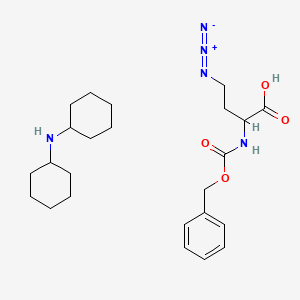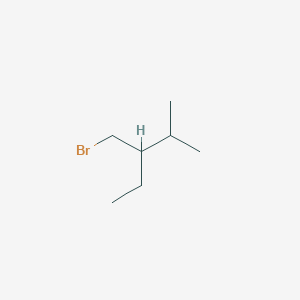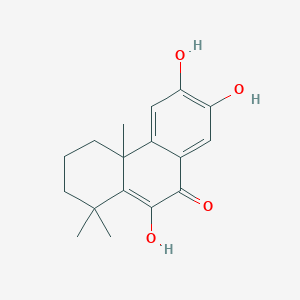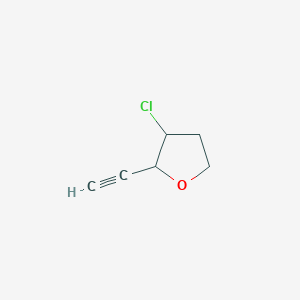
rac-(2R,3R)-3-chloro-2-ethynyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,3R)-3-chloro-2-ethynyloxolane is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by the presence of a chlorine atom and an ethynyl group attached to an oxolane ring. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-chloro-2-ethynyloxolane can be achieved through various synthetic routes. One common method involves the Mukaiyama aldol reaction, where the silyl enol ether of a suitable precursor reacts with aldehydes under specific conditions . For instance, the reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and 2-chloroacetaldehyde can yield the desired compound . The reaction conditions typically involve the use of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(2R,3R)-3-chloro-2-ethynyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the ethynyl group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxolanes.
Applications De Recherche Scientifique
Rac-(2R,3R)-3-chloro-2-ethynyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-3-chloro-2-ethynyloxolane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modify its interaction with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Rac-(2R,3R)-3-chloro-2-ethynyloxolane can be compared with other similar compounds, such as:
Rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate: This compound has a similar chiral configuration but different substituents, leading to distinct chemical properties and applications.
Rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine: Another chiral compound with different functional groups, used in various experimental settings.
Propriétés
Numéro CAS |
98198-80-2 |
|---|---|
Formule moléculaire |
C6H7ClO |
Poids moléculaire |
130.57 g/mol |
Nom IUPAC |
3-chloro-2-ethynyloxolane |
InChI |
InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2 |
Clé InChI |
RGFCOYSMOSCVGR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1C(CCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)
